Dibromo(didodecyl)stannane
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Overview
Description
Dibromo(didodecyl)stannane is an organotin compound characterized by the presence of two bromine atoms and two dodecyl groups attached to a tin atom Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibromo(didodecyl)stannane typically involves the reaction of didodecylstannane with bromine. The reaction is carried out under controlled conditions to ensure the selective formation of the dibromo compound. The general reaction can be represented as follows:
Didodecylstannane+Bromine→this compound
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at a moderate level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Dibromo(didodecyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different organotin compounds.
Oxidation and Reduction Reactions: The tin center can undergo oxidation or reduction, altering the oxidation state of the tin atom.
Coupling Reactions: this compound can participate in coupling reactions to form larger organotin complexes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alkyl or aryl groups, which can replace the bromine atoms under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the tin center.
Reduction Reactions: Reducing agents like lithium aluminum hydride can reduce the tin center to a lower oxidation state.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organotin compounds with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the tin atom.
Scientific Research Applications
Dibromo(didodecyl)stannane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organotin compounds.
Biology: Organotin compounds, including this compound, have been studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds in medicine.
Industry: this compound is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of dibromo(didodecyl)stannane involves its interaction with molecular targets, such as enzymes and cellular components. The bromine atoms and the tin center play crucial roles in these interactions. The compound can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition or modification of enzyme activity. Additionally, the lipophilic dodecyl groups facilitate the compound’s interaction with lipid membranes, affecting membrane integrity and function.
Comparison with Similar Compounds
Similar Compounds
Dibromo(diiodo)stannane: Similar in structure but contains iodine atoms instead of dodecyl groups.
Dibromoalkanes: Compounds with two bromine atoms attached to an alkane chain.
Organotin Halides: A broad class of compounds with tin atoms bonded to halogen atoms.
Uniqueness
Dibromo(didodecyl)stannane is unique due to the presence of long dodecyl chains, which impart distinct lipophilic properties. This makes it particularly useful in applications where interaction with lipid membranes is important. Additionally, the combination of bromine atoms and dodecyl groups provides a versatile platform for further chemical modifications and applications.
Properties
CAS No. |
65264-08-6 |
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Molecular Formula |
C24H50Br2Sn |
Molecular Weight |
617.2 g/mol |
IUPAC Name |
dibromo(didodecyl)stannane |
InChI |
InChI=1S/2C12H25.2BrH.Sn/c2*1-3-5-7-9-11-12-10-8-6-4-2;;;/h2*1,3-12H2,2H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
RKQSIMCLALYIIL-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCC[Sn](CCCCCCCCCCCC)(Br)Br |
Origin of Product |
United States |
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